molecular formula C6H8N2O B15201187 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol

Cat. No.: B15201187
M. Wt: 124.14 g/mol
InChI Key: GANCUSBAVRCBKG-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyrazole ring system, with a hydroxyl group at the 5-position. This structural motif imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The hydroxyl group at the 5-position enhances polarity and hydrogen-bonding capacity, distinguishing it from related compounds .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-ol

InChI

InChI=1S/C6H8N2O/c9-5-1-4-3-7-8-6(4)2-5/h3,5,9H,1-2H2,(H,7,8)

InChI Key

GANCUSBAVRCBKG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=NN2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-(2H-Tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

  • Structure : Substitution at the 3-position with a tetrazole ring instead of a hydroxyl group.
  • Properties: The tetrazole group introduces aromaticity and acidity (pKa ~4.9), enhancing metal-coordination capabilities.

1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

  • Structure : Methyl groups at the 1- and 3-positions.
  • Properties : Methylation reduces polarity, increasing lipophilicity (logP ~1.8 estimated). The absence of a hydroxyl group diminishes hydrogen-bonding interactions, as evidenced by NMR shifts (δ 3.57 ppm for N–CH₃) .

Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate

  • Structure : Ester (COOEt) and ketone (5-oxo) functional groups.
  • Properties : The electron-withdrawing ester group enhances electrophilicity at the 3-position, enabling nucleophilic substitutions. The tert-pentyl group increases steric bulk, affecting conformational flexibility .

Thermal and Chemical Stability

  • Fe(cta)₂ (H-cta = 1,4,5,6-tetrahydrocyclopenta-1H-1,2,3-triazole) : Exhibits thermal stability up to 670 K, higher than Fe(ta)₂ (613 K), attributed to the rigid cyclopenta-fused backbone .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Thermal Decomposition (K) Key Functional Groups
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol Not explicitly given Not reported Not reported –OH, pyrazole
3-(2H-Tetrazol-5-yl) analog C₇H₈N₆ Not reported Not reported Tetrazole, pyrazole
1,3-Dimethyl analog C₇H₁₀N₂ Not reported Not reported –CH₃, pyrazole
Fe(cta)₂ (triazole linker) Not provided Not reported 670 Triazole, cyclopenta

Key Research Findings

Thermal Stability: Cyclopenta-fused heterocycles (e.g., Fe(cta)₂) exhibit superior thermal stability compared to non-fused analogs, making them suitable for high-temperature applications in materials science .

Biological Relevance : Tetrazole and hydroxyl substitutions modulate bioactivity. For example, tetrazole-containing compounds are prevalent in angiotensin II receptor antagonists, while hydroxyl groups enhance solubility for pharmacokinetic optimization .

Synthetic Flexibility : The core structure allows diverse functionalization (e.g., esterification, alkylation), enabling tailored properties for specific applications .

Q & A

Q. How can researchers validate hypothesized metabolic pathways of this compound in preclinical models?

  • Methodology : Radiolabeled 14^{14}C-tracing in hepatocytes identifies phase I/II metabolites. LC-MS/MS quantifies glucuronidation/sulfation products. CYP450 inhibition assays (human liver microsomes) pinpoint enzymes involved in oxidative metabolism .

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